2-(2-Fluorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one
CAS No.: 1156978-11-8
Cat. No.: VC3175885
Molecular Formula: C13H16FNO2
Molecular Weight: 237.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1156978-11-8 |
|---|---|
| Molecular Formula | C13H16FNO2 |
| Molecular Weight | 237.27 g/mol |
| IUPAC Name | 2-(2-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)ethanone |
| Standard InChI | InChI=1S/C13H16FNO2/c14-12-4-2-1-3-10(12)9-13(17)15-7-5-11(16)6-8-15/h1-4,11,16H,5-9H2 |
| Standard InChI Key | WFJXGEJRTOEZNV-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1O)C(=O)CC2=CC=CC=C2F |
| Canonical SMILES | C1CN(CCC1O)C(=O)CC2=CC=CC=C2F |
Introduction
Synthesis and Preparation
The synthesis of 2-(2-Fluorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one likely involves a reaction between a suitable fluorophenyl derivative and a hydroxypiperidine compound. Common methods for synthesizing similar compounds include nucleophilic substitution reactions or condensation reactions.
Potential Biological Activities
Compounds with similar structures have shown various biological activities, including anticonvulsant, antimicrobial, and anticancer properties. The presence of a fluorophenyl group may enhance lipophilicity, potentially improving bioavailability and membrane permeability.
| Potential Activity | Mechanism/Target |
|---|---|
| Anticonvulsant | Modulation of neurotransmitter activity |
| Antimicrobial | Interference with microbial cell wall synthesis |
| Anticancer | Inhibition of cell proliferation pathways |
Related Compounds and Their Applications
-
4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one is a related compound with a similar structure, featuring a chlorophenyl and fluorophenyl group attached to a hydroxypiperidine moiety. It is associated with complex pharmacological profiles, potentially useful in neurological disorders .
-
(4-phenyl-piperidin-1-yl)-[5-(1H-pyrazol-4-yl)-thiophen-3-yl]-methanone compounds are used in therapeutic applications, including the inhibition of 11β-hydroxysteroid dehydrogenase type 1, which is relevant for treating metabolic syndrome and CNS disorders .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume